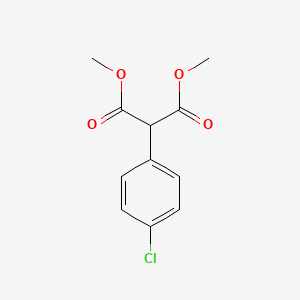

2-(4-氯苯基)丙二酸二甲酯

描述

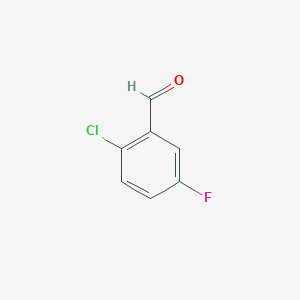

“2-(4-Chlorophenyl)malonic acid dimethyl ester” is a type of malonic ester. Malonic esters are reagents specifically used in a reaction which converts alkyl halides to carboxylic acids . They are deprotonated with a weak base, and then undergo C–C bond formation at the alpha position with an alkyl halide .

Synthesis Analysis

In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide . Treatment with aqueous acid results in hydrolysis of the ester . Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .

Molecular Structure Analysis

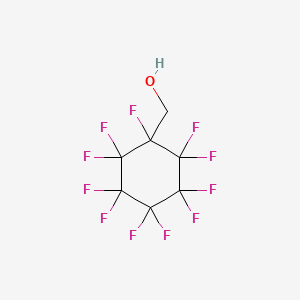

The molecular structure of “2-(4-Chlorophenyl)malonic acid dimethyl ester” is determined by spectral (IR, 1 H NMR), elemental analyses and X-ray diffraction data . It is similar to compound (5) .

Chemical Reactions Analysis

The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

科学研究应用

Polythiophene Derivatives

具有丙二酸二甲酯侧基的聚噻吩衍生物表现出显著的特性。它是通过化学氧化偶联聚合制备的,并且与典型的聚(3-烷基噻吩)衍生物相比显示出更高的电导率。由于体积庞大的侧基,这种衍生物还显示出独特的构象特性,影响其电子性能 (Armelin et al., 2009)。

Diels-Alder反应催化

在有机化学领域,2-芳基亚甲基丙二酸二甲酯,可以与2-(4-氯苯基)丙二酸二甲酯相关,被用作Diels-Alder反应中的双烯体。在CH2Cl2中涉及过氯酸镁的催化过程表现出高反应性和效率,通过NMR光谱学证实了双烯体/阳离子复合物的形成 (Desimoni et al., 1997)。

结构表征

合成了与2-(4-氯苯基)丙二酸二甲酯密切相关的化合物2-[(4-氯苯基)-吡咯啉-1-基甲基]-丙二酸二乙酯,并利用光谱(IR,1H NMR)和X射线衍射数据对其结构进行了分析。这项研究为类似丙二酸衍生物的结构特性提供了见解 (Meskini等,2011)。

发光材料开发

对4-二烷氨基-2-苄亚甲基丙二酸二烷基酯进行的研究,这些化合物在结构上类似于2-(4-氯苯基)丙二酸二甲酯,揭示了它们作为固态发光材料的潜力。这些化合物在固态中的发射强度比在溶液中更高,这种性质被称为结晶诱导发光(CIE)。这种性质为它们在传感器和光电子学中的应用打开了可能性 (Cariati et al., 2011)。

对映选择性催化

通过丙二酸酯法合成的含氯手性β-氨基醇已被发现是对质子酮的对映选择性硼烷还原的有效催化剂。这项研究表明了将卤素原子纳入分子中以增强催化效率的重要性 (Shen et al., 1997)。

安全和危害

The product is being supplied under the TSCA R&D Exemption . It is the recipient’s responsibility to comply with the requirements of the R&D exemption . The product may not be used for a non-exempt commercial purpose under TSCA unless appropriate consent is granted in writing by MilliporeSigma . It causes serious eye damage . Wear eye protection/ face protection . IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor .

未来方向

The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures . This makes separation of products difficult and yields lower . Therefore, future research could focus on improving the yield and purity of the product.

属性

IUPAC Name |

dimethyl 2-(4-chlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPPECTXRWWSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382864 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(4-chlorophenyl)propanedioate | |

CAS RN |

34402-92-1 | |

| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(4-chlorophenyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1362321.png)

![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)